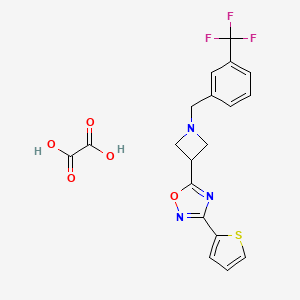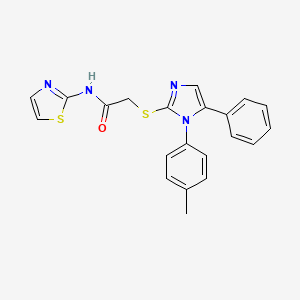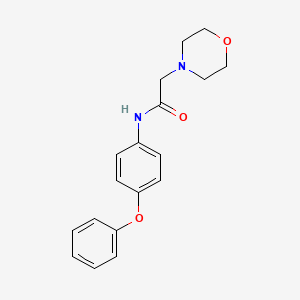
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Mécanisme D'action
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission. This can result in a variety of physiological effects, including reduced seizure activity, decreased anxiety-like behaviors, and potential therapeutic benefits in substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide in lab experiments is its selectivity for GABA transaminase inhibition. This allows for more precise targeting of GABAergic neurotransmission compared to other GABAergic drugs, which can have more broad effects on the brain. However, one limitation of using N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide is its potential toxicity at high doses, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. One area of interest is its potential therapeutic applications in anxiety disorders, where enhanced GABAergic neurotransmission may be beneficial. Another area of interest is its potential as a treatment for substance abuse disorders, where it may reduce drug-seeking behaviors by enhancing inhibitory neurotransmission. Additionally, further research is needed to fully understand the potential risks and benefits of using N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide in clinical settings.
Méthodes De Synthèse
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide can be synthesized using a multi-step process involving the reaction of various starting materials, including cyclopropylamine, indanone, and cyanogen bromide. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance abuse. In animal models, N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce anxiety-like behaviors in rodents and decrease cocaine self-administration in rats.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-10-15(6-7-15)17-14(18)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8H,1-3,6-7,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSMWFMUFOERAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC(=O)NC3(CC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2371742.png)
![3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2371745.png)

![Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate](/img/structure/B2371747.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2371748.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B2371749.png)
![1,9-dimethyl-2-(morpholin-4-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2371752.png)
![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)


![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)
